molecular formula C12H13O4P B14700497 Dimethyl 1-naphthyl phosphate CAS No. 17752-78-2

Dimethyl 1-naphthyl phosphate

Cat. No.: B14700497
CAS No.: 17752-78-2
M. Wt: 252.20 g/mol
InChI Key: OYPGIQMYQJUAEM-UHFFFAOYSA-N
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Description

Dimethyl 1-naphthyl phosphate is an organophosphorus compound with the molecular formula C12H13O4P It is characterized by the presence of a naphthalene ring substituted with a phosphate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1-naphthyl phosphate can be synthesized through the reaction of 1-naphthol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphate ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-naphthyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield naphthol derivatives.

    Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-naphthyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is utilized in enzyme assays to study phosphatase activity.

    Medicine: Research into its potential as a prodrug for delivering active phosphate-containing drugs.

    Industry: Employed in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 1-naphthyl phosphate involves the hydrolysis of the phosphate ester bond, releasing 1-naphthol and dimethyl phosphate. This hydrolysis can be catalyzed by enzymes such as phosphatases, which target the phosphate ester bond. The released 1-naphthol can then participate in further biochemical reactions.

Comparison with Similar Compounds

  • Dimethyl 1-pyrenyl phosphate
  • Dimethyl 1-anthracenyl phosphate
  • Dimethyl 1-phenanthryl phosphate

Comparison: Dimethyl 1-naphthyl phosphate is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

17752-78-2

Molecular Formula

C12H13O4P

Molecular Weight

252.20 g/mol

IUPAC Name

dimethyl naphthalen-1-yl phosphate

InChI

InChI=1S/C12H13O4P/c1-14-17(13,15-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

OYPGIQMYQJUAEM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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